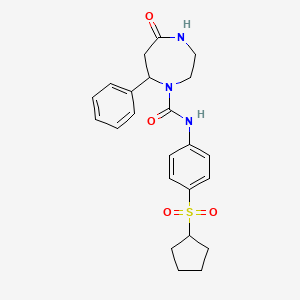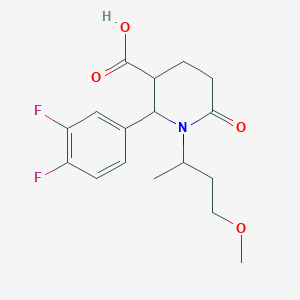
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This compound has been the subject of scientific research due to its potential therapeutic applications in various diseases, including anxiety disorders, depression, and addiction.
Mechanism of Action
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide acts as a selective antagonist of the CRF1 receptor, which is a key regulator of the stress response system. By blocking the activation of the CRF1 receptor, this compound reduces the release of stress hormones, such as cortisol, and modulates the activity of brain regions involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of stress-induced corticotropin-releasing hormone (CRH) release, the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, and the reduction of stress-induced anxiety-like behavior. Moreover, this compound has been shown to modulate the activity of several brain regions involved in the regulation of mood, anxiety, and addiction, such as the amygdala, the hippocampus, and the prefrontal cortex.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide is its high selectivity for the CRF1 receptor, which allows for the specific modulation of the stress response system without affecting other neurotransmitter systems. Moreover, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of this compound is its poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the scientific research of N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide. One of the main directions is the development of more potent and selective CRF1 receptor antagonists with improved pharmacokinetic properties and solubility. Moreover, future studies could focus on the potential therapeutic applications of this compound in other diseases, such as post-traumatic stress disorder and chronic pain. Finally, future studies could also investigate the potential use of this compound as a tool for the study of the neurobiology of stress, anxiety, and addiction.
Synthesis Methods
The synthesis of N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide involves a multi-step process that starts with the reaction of 4-cyclopentylsulfonylphenylhydrazine with ethyl acetoacetate to form 5-oxo-7-phenyl-1,4-diazepane-1-carboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the amine this compound to form the final product.
Scientific Research Applications
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, particularly anxiety disorders, depression, and addiction. In preclinical studies, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders, such as the elevated plus maze and the light-dark box. This compound has also been shown to have antidepressant-like effects in animal models of depression, such as the forced swim test and the tail suspension test. Moreover, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, such as cocaine and alcohol addiction.
properties
IUPAC Name |
N-(4-cyclopentylsulfonylphenyl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c27-22-16-21(17-6-2-1-3-7-17)26(15-14-24-22)23(28)25-18-10-12-20(13-11-18)31(29,30)19-8-4-5-9-19/h1-3,6-7,10-13,19,21H,4-5,8-9,14-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVNTUQJJOAVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCNC(=O)CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)
![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)

![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)

![1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone](/img/structure/B7572656.png)